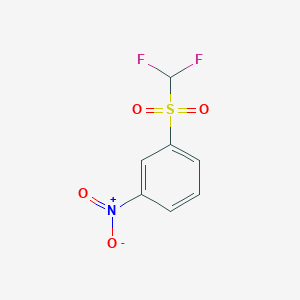
1-Difluoromethanesulfonyl-3-nitrobenzene
概要
説明
1-Difluoromethanesulfonyl-3-nitrobenzene is a chemical compound with the molecular formula C₇H₅F₂NO₄S and a molecular weight of 237.18 g/mol . It features a benzene ring substituted with a nitro group (NO₂) and a difluoromethanesulfonyl group (CF₂SO₂). This compound is primarily used for research purposes and has various applications in scientific research .
科学的研究の応用
1-Difluoromethanesulfonyl-3-nitrobenzene has several applications in scientific research:
作用機序
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell
Mode of Action
Nitrobenzene compounds are known to undergo various chemical transformations, which could potentially affect their interaction with cellular targets . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Nitrobenzene compounds can influence various biochemical processes, potentially affecting multiple pathways
Result of Action
Nitrobenzene compounds can have various effects at the molecular and cellular levels, depending on their specific interactions with cellular targets . More research is required to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Difluoromethanesulfonyl-3-nitrobenzene
生化学分析
Biochemical Properties
1-Difluoromethanesulfonyl-3-nitrobenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The nitro group (NO2) and the difluoromethanesulfonyl group (CF2SO2) in its structure are crucial for its reactivity . These functional groups allow the compound to participate in redox reactions and potentially inhibit or activate specific enzymes. For instance, nitrobenzene nitroreductase is an enzyme that catalyzes the reduction of nitrobenzene derivatives, which could include this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the phosphorylation states of signaling molecules, thereby affecting downstream signaling pathways. Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, the nitro group in its structure can undergo reduction, forming reactive intermediates that can interact with cellular components. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including potential organ damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The nitro group in its structure can undergo reduction, forming intermediates that participate in further metabolic reactions. These reactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and overall function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical properties .
準備方法
The synthesis of 1-Difluoromethanesulfonyl-3-nitrobenzene involves several steps. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with difluoromethyl lithium or difluoromethyl magnesium bromide under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
化学反応の分析
1-Difluoromethanesulfonyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts depending on the desired transformation . Major products formed from these reactions include amino derivatives, substituted benzenes, and other functionalized aromatic compounds.
類似化合物との比較
1-Difluoromethanesulfonyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-3-nitrobenzene: Similar in structure but with a chlorine atom instead of the difluoromethanesulfonyl group.
1-Fluoro-3-nitrobenzene: Contains a fluorine atom instead of the difluoromethanesulfonyl group.
3-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the nitro and difluoromethanesulfonyl groups, which impart specific reactivity and make it valuable for various research applications .
特性
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-73-8 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1445643.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
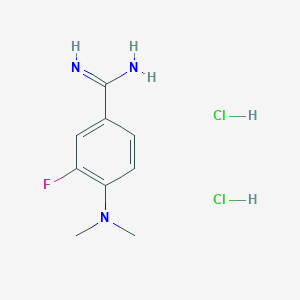
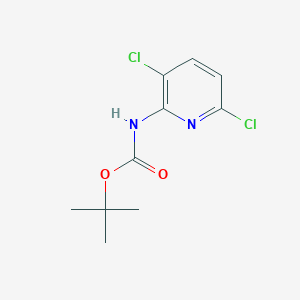
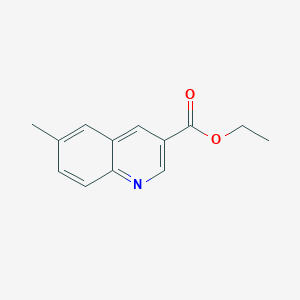
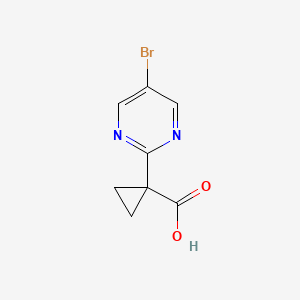
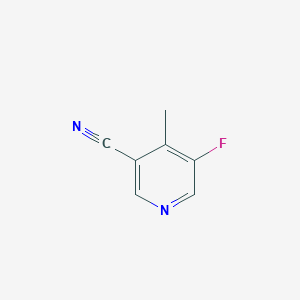
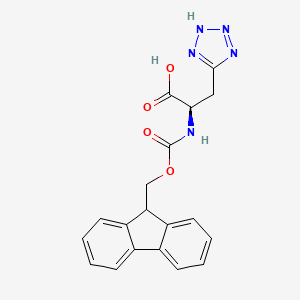
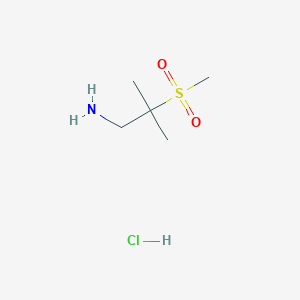
![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
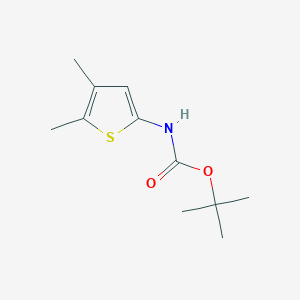
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
